
4-bromo-5-ethyl-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-ethyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H8BrNO. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The presence of a bromine atom at the 4-position and an ethyl group at the 5-position, along with an aldehyde functional group at the 2-position, makes this compound unique and of interest in various chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-ethyl-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the bromination of 5-ethyl-1H-pyrrole-2-carbaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the 4-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5-ethyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can react with organolithium or Grignard reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Organolithium reagents (e.g., n-butyllithium) in anhydrous ether.
Major Products Formed
Oxidation: 4-bromo-5-ethyl-1H-pyrrole-2-carboxylic acid.
Reduction: 4-bromo-5-ethyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-ethyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-bromo-5-ethyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can participate in various nucleophilic addition and substitution reactions. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The ethyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in different reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1H-pyrrole-2-carbaldehyde: Lacks the ethyl group at the 5-position.
5-Ethyl-1H-pyrrole-2-carbaldehyde: Lacks the bromine atom at the 4-position.
4-Bromo-5-ethyl-1H-pyrrole-2-carbonitrile: Contains a nitrile group instead of an aldehyde group.
Uniqueness
4-Bromo-5-ethyl-1H-pyrrole-2-carbaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both the bromine atom and the aldehyde group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C7H8BrNO |
|---|---|
Molekulargewicht |
202.05 g/mol |
IUPAC-Name |
4-bromo-5-ethyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C7H8BrNO/c1-2-7-6(8)3-5(4-10)9-7/h3-4,9H,2H2,1H3 |
InChI-Schlüssel |
SMZASRHBOZVRAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(N1)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-(Methylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid](/img/structure/B11800113.png)
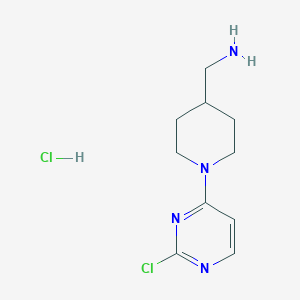


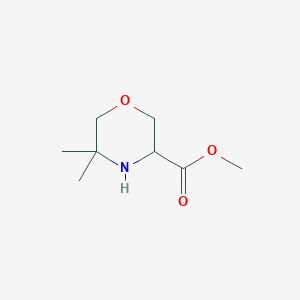
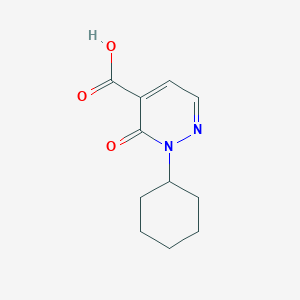
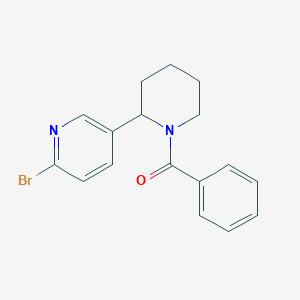

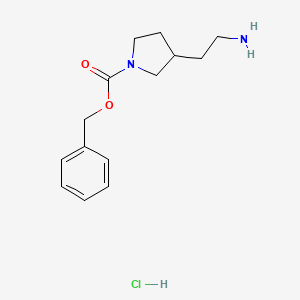
![7-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11800195.png)
![tert-Butyl 5-methyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11800200.png)



